molecular formula C20H18O2 B8525840 1,4-Bis(4-methylphenoxy)benzene CAS No. 30427-94-2

1,4-Bis(4-methylphenoxy)benzene

Cat. No. B8525840
CAS RN: 30427-94-2
M. Wt: 290.4 g/mol
InChI Key: BZMWYTDVUYRVEI-UHFFFAOYSA-N
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Patent
US04956332

Procedure details

A three-necked flask equipped with a distilling receiver and a magnetic stirrer was charged with 32.4 g (0.30 moles) of p-cresol, and 16.8 g (0.30 moles) of potassium hydroxide was added into the flask while stirring the resultant reaction mixture at a temperature of 150° C. to provide a potassium salt of p-cresol. To the resultant p-cresol potassium salt melt were gradually mixed 100 ml of toluene, and the resultant reaction mixture was subjected to azeotropic distillation to remove water from the reaction mixture. After 50 ml of toluene were distilled away, the remaining reaction mixture was mixed with a solution of 23.6 g (0.10 moles) of p-dibromobenzene dissolved in 10 ml of hot toluene, and then with a catalyst consisting of 2.0 g of anhydrous copper chloride (II), and the resultant reaction mixture was refluxed for 8 hours while stirring.
Name
p-cresol potassium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23.6 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[K].[CH:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([CH3:9])[CH:3]=1.Br[C:11]1[CH:16]=[CH:15][C:14](Br)=[CH:13][CH:12]=1>C1(C)C=CC=CC=1.[Cu](Cl)Cl>[C:4]1([CH3:9])[CH:5]=[CH:6][C:7]([O:8][C:11]2[CH:16]=[CH:15][C:14]([O:8][C:7]3[CH:2]=[CH:3][C:4]([CH3:9])=[CH:5][CH:6]=3)=[CH:13][CH:12]=2)=[CH:2][CH:3]=1 |f:0.1,^1:0|

Inputs

Step One
Name
p-cresol potassium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K].C1=CC(=CC=C1O)C
Step Two
Name
Quantity
23.6 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
2 g
Type
catalyst
Smiles
[Cu](Cl)Cl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resultant reaction mixture
DISTILLATION
Type
DISTILLATION
Details
was subjected to azeotropic distillation
CUSTOM
Type
CUSTOM
Details
to remove water from the reaction mixture
DISTILLATION
Type
DISTILLATION
Details
After 50 ml of toluene were distilled away
CUSTOM
Type
CUSTOM
Details
the remaining reaction mixture
CUSTOM
Type
CUSTOM
Details
the resultant reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 8 hours
Duration
8 h

Outcomes

Product
Name
Type
Smiles
C1(=CC=C(C=C1)OC1=CC=C(C=C1)OC1=CC=C(C=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.